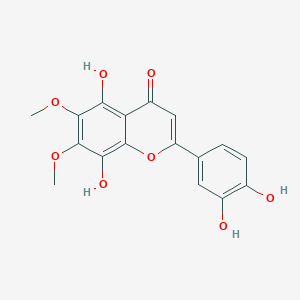
(2-Tert-butyl-3-pyridyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Tert-butyl-3-pyridyl)methanol is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the second position and a hydroxymethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-3-pyridyl)methanol typically involves the reduction of 2-tert-butyl-3-pyridinecarboxylic acid or its derivatives. One common method includes the reduction of 2-tert-butyl-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid such as zinc chloride . The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
(2-Tert-butyl-3-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butyl-3-pyridinecarboxaldehyde or 2-tert-butyl-3-pyridinecarboxylic acid.
Reduction: 2-Tert-butyl-3-pyridylmethane.
Substitution: Various substituted pyridines depending on the substituent introduced.
科学的研究の応用
(2-Tert-butyl-3-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Tert-butyl-3-pyridyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Tert-butyl-4-pyridylmethanol
- 2-Tert-butyl-3-pyridinecarboxylic acid
- 2-Tert-butyl-3-pyridylmethane
Uniqueness
(2-Tert-butyl-3-pyridyl)methanol is unique due to the specific positioning of the tert-butyl and hydroxymethyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2-tert-butylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-6,12H,7H2,1-3H3 |
InChIキー |
XYLHGTYMSLBUNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


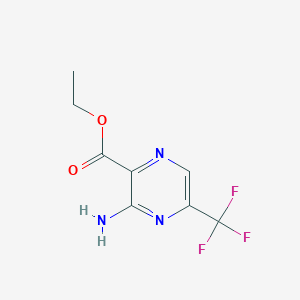
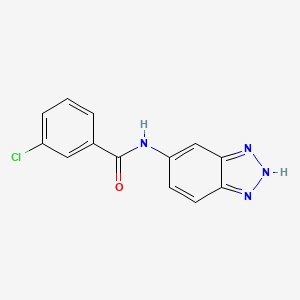

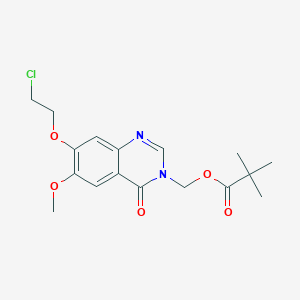

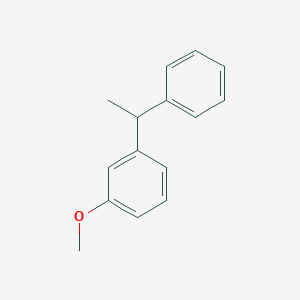
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
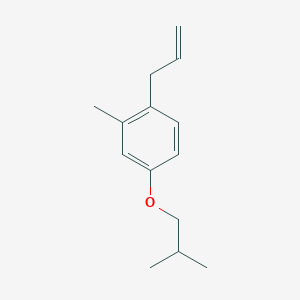
![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)

